6-Hydroxy Oxymorphone-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3 |
InChI Key |
AABLHGPVOULICI-AVRUEMSUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Synthetic Routes and Isotopic Labeling Strategies for 6 Hydroxy Oxymorphone D3
Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The "-d3" designation in 6-Hydroxy Oxymorphone-d3 typically signifies the presence of three deuterium atoms. In the context of morphinan (B1239233) alkaloids, this is most commonly achieved by replacing the three hydrogen atoms of the N-methyl group with deuterium atoms. This specific labeling is advantageous as the N-methyl group is generally chemically stable under physiological and analytical conditions, preventing back-exchange of deuterium for hydrogen and ensuring the integrity of the isotopic label.
Several strategies can be employed for the introduction of a trideuteromethyl (CD3) group onto the nitrogen atom of a morphinan scaffold. A common and effective method involves a two-step sequence:
N-Demethylation: The existing N-methyl group of a suitable precursor is removed to yield a secondary amine (an N-nor compound). This can be accomplished using various reagents, such as von Braun reaction conditions (e.g., cyanogen (B1215507) bromide) or with chloroformate esters like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.
N-Alkylation with a Deuterated Reagent: The resulting N-nor intermediate is then alkylated using a deuterated methylating agent. Iodo(2H3)methane (CD3I) is a frequently used reagent for this purpose, reacting with the secondary amine to introduce the N-trideuteromethyl group.
This approach provides a high degree of isotopic enrichment and specificity in the labeling position.
Precursor Compounds and Reaction Pathways Utilized in this compound Synthesis
The synthesis of this compound necessitates a precursor molecule that either already contains the 6-hydroxy group or can be readily converted to it. A plausible synthetic route can be envisioned starting from commercially available or synthetically accessible opioid derivatives.
A potential precursor for this synthesis is oxymorphone . The synthesis could proceed through the following conceptual steps:
Protection of Phenolic Hydroxyl Group (Optional): To prevent unwanted side reactions, the phenolic hydroxyl group at the C3 position of oxymorphone may be protected with a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) ether.
N-Demethylation: The N-methyl group of the protected or unprotected oxymorphone is removed to yield noroxymorphone (B159341).
Introduction of the 6-Hydroxy Group: The ketone at the C6 position of noroxymorphone can be reduced to a hydroxyl group. Stereoselective reduction methods can be employed to favor the formation of a specific isomer (6α or 6β-hydroxy).
N-Deutero-methylation: The secondary amine of the 6-hydroxynoroxymorphone intermediate is then methylated using a deuterated reagent like iodo(2H3)methane to introduce the N-CD3 group.
Deprotection (if applicable): If a protecting group was used for the phenolic hydroxyl, it is removed in the final step to yield this compound.
Alternatively, the synthesis could commence from thebaine or oripavine , which are natural opiate alkaloids. The synthesis of oxymorphone from thebaine is a well-established industrial process and could be adapted for the synthesis of the deuterated analog.
Table 1: Plausible Synthetic Pathway Overview
| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |
| 1 | N-Demethylation of Oxymorphone | 1. α-Chloroethyl chloroformate (ACE-Cl) 2. Methanol (reflux) | Noroxymorphone |
| 2 | Reduction of C6-Ketone | Sodium borohydride (B1222165) (NaBH4) or other reducing agents | 6-Hydroxynoroxymorphone |
| 3 | N-Deutero-methylation | Iodo(2H3)methane (CD3I), Base (e.g., K2CO3) | This compound |
Analytical Characterization of Synthesized Deuterated Standards for Research Purity
Key Analytical Techniques:
Mass Spectrometry (MS): This is the most critical technique for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which will be higher than the non-deuterated analog by approximately 3.018 Da (3 x 1.006 Da, the mass difference between deuterium and protium). Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which should be consistent with the proposed structure and show a corresponding mass shift in fragments containing the N-CD3 group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet) provides strong evidence for successful deuteration. The rest of the proton spectrum should be consistent with the 6-hydroxyoxymorphone structure.
¹³C NMR: The carbon atom of the N-CD3 group will exhibit a characteristic multiplet signal due to coupling with deuterium (a triplet for a CD3 group), and its chemical shift will be slightly different from the N-CH3 carbon in the non-deuterated compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound. A high-purity standard should show a single major peak under various chromatographic conditions. The retention time of the deuterated standard is expected to be very similar to its non-deuterated counterpart.
Table 2: Analytical Data for Characterization of this compound
| Analytical Technique | Expected Result | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C17H16D3NO4. | Confirms elemental composition and deuterium incorporation. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure, with a +3 Da shift in fragments containing the N-methyl group compared to the non-deuterated standard. | Structural confirmation and verification of label position. |
| ¹H NMR Spectroscopy | Absence or significant decrease of the N-CH3 proton signal. Other signals consistent with the 6-hydroxyoxymorphone scaffold. | Confirms high isotopic enrichment at the N-methyl position. |
| ¹³C NMR Spectroscopy | Characteristic multiplet for the N-CD3 carbon. | Confirms the presence and location of the deuterium label. |
| HPLC | A single major peak, indicating high chemical purity (typically >98%). | Determines the chemical purity of the synthesized standard. |
Through these rigorous synthetic and analytical procedures, high-purity this compound can be produced, serving as an indispensable tool for accurate and reliable quantification in pharmacokinetic, metabolic, and forensic studies involving oxymorphone.
Metabolic Characterization of 6 Hydroxy Oxymorphone
Enzymatic Pathways Governing the Formation of 6-Hydroxy Oxymorphone via 6-Keto Reduction of Oxymorphone
The formation of 6-hydroxyoxymorphone from oxymorphone occurs through the reduction of the 6-keto group. oup.commdpi.comresearchgate.net This metabolic pathway is a minor route compared to the primary phase II glucuronidation of oxymorphone. oup.commdpi.com The enzymes responsible for this 6-keto reduction belong to the aldo-keto reductase (AKR) superfamily. nih.govnih.govresearchgate.net These enzymes catalyze redox transformations and are involved in the metabolism of a wide range of substances, including steroids and various drugs. nih.govresearchgate.netresearchgate.net
Role of Specific Enzyme Systems in 6-Hydroxy Oxymorphone Biotransformation
The biotransformation of oxymorphone, including the formation of 6-hydroxyoxymorphone, is distinct from many other opioids as it does not significantly involve the cytochrome P450 (CYP) enzyme system. oup.comoup.comnih.gov Instead, the key enzymes are cytosolic aldo-keto reductases (AKRs). nih.govresearchgate.net AKRs are a superfamily of NAD(P)(H)-dependent oxidoreductases that reduce aldehydes and ketones to their corresponding alcohols. researchgate.netoup.com
While specific human AKR isoforms responsible for oxymorphone's 6-keto reduction are not definitively identified in the provided results, the broad substrate specificity of AKRs makes them prime candidates for this biotransformation. nih.govresearchgate.net The metabolism of 6-hydroxyoxymorphone itself appears to follow the same pathways as its parent compound, primarily glucuronidation, making an imbalance among metabolites unlikely. nih.gov
Comparative Metabolic Fate of 6-Hydroxy Oxymorphone with Other Oxymorphone Metabolites, such as Oxymorphone-3-glucuronide
Oxymorphone is primarily metabolized into two main compounds: oxymorphone-3-glucuronide and 6-hydroxyoxymorphone. oup.comnih.gov The metabolic fates of these two metabolites differ significantly in terms of quantity and subsequent pathways.
Oxymorphone-3-glucuronide is the major metabolite. oup.commdpi.com Its formation occurs through phase II glucuronidation, a process catalyzed by the enzyme UGT2B7. mdpi.comoup.com The plasma area under the curve (AUC) for oxymorphone-3-glucuronide is approximately 90-fold higher than that of the parent oxymorphone after a single dose, indicating its quantitative dominance. oup.comoup.com This metabolite's pharmacological activity has not been fully established. oup.comoup.com
In contrast, 6-hydroxyoxymorphone is a minor metabolite. oup.comnih.gov Following a single dose, its AUC is about 70% of the parent compound. oup.comoup.com Unlike the direct conjugation of oxymorphone to its 3-glucuronide, the formation of 6-hydroxyoxymorphone involves a phase I reduction reaction. mdpi.comresearchgate.net Less than 1% of an administered oxymorphone dose is excreted in the urine as 6-hydroxyoxymorphone. nih.gov Animal studies suggest that 6-hydroxyoxymorphone possesses analgesic activity similar to oxymorphone. oup.comoup.com
The following table summarizes the comparative aspects of these metabolites:
Table 1: Comparison of Oxymorphone Metabolites| Feature | 6-Hydroxy Oxymorphone | Oxymorphone-3-glucuronide |
|---|---|---|
| Metabolic Pathway | Phase I (6-keto reduction) | Phase II (Glucuronidation) |
| Primary Enzyme | Aldo-keto reductases | UGT2B7 |
| Relative Quantity | Minor metabolite | Major metabolite |
| Plasma AUC vs. Parent | ~70% of oxymorphone AUC | ~90-fold higher than oxymorphone AUC |
| Urinary Excretion | <1% of administered dose | 44.1% as conjugated oxymorphone-3-glucuronide |
| Known Activity | Analgesic effects in animal studies | Not fully established |
In Vitro Metabolic Profiling Studies Utilizing Human Liver Microsomes and Recombinant Enzymes
In vitro studies using human liver microsomes (HLMs) are crucial for characterizing the metabolic pathways of drugs. For oxymorphone, these studies have confirmed that its metabolism is not significantly mediated by the cytochrome P450 system. oup.comunige.ch Instead, the focus of in vitro research has been on the phase II conjugation reactions. unige.chnih.gov
HLM studies, often in conjunction with recombinant UGT enzymes, have been instrumental in identifying UGT2B7 as the primary enzyme responsible for the glucuronidation of oxymorphone to oxymorphone-3-glucuronide. mdpi.comnih.gov While the direct formation of 6-hydroxyoxymorphone is a reductive process and thus not primarily studied in the context of oxidative metabolism in HLMs, these systems are used to investigate the subsequent glucuronidation of this metabolite. mdpi.comoup.com
The use of recombinant enzymes allows for the precise identification of the specific enzymes involved in a metabolic pathway. For instance, studies with recombinant UGTs have elucidated the roles of different UGT isoforms in the glucuronidation of various opioids. nih.gov
Glucuronidation Pathways of 6-Hydroxy Oxymorphone
Once formed, 6-hydroxyoxymorphone can undergo phase II metabolism, specifically glucuronidation. mdpi.comresearchgate.net This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. nih.gov
After a single oral dose of oxymorphone, about 2.6% is eliminated in the urine as conjugated 6-hydroxyoxymorphone. mdpi.com This indicates that glucuronidation is a significant pathway for the clearance of this metabolite. The enzyme UGT2B7, which is responsible for the glucuronidation of the parent compound oxymorphone, is also implicated in the glucuronidation of other opioids and their metabolites. oup.compharmgkb.org It is therefore plausible that UGT2B7 plays a role in the glucuronidation of 6-hydroxyoxymorphone.
Advanced Analytical Methodologies for 6 Hydroxy Oxymorphone and Its Deuterated Analog
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS has become a primary technique for the analysis of 6-hydroxy oxymorphone due to its high sensitivity and selectivity. nih.govnih.gov This method is particularly effective for simultaneous determination of oxymorphone and 6-hydroxy oxymorphone in biological matrices like plasma. nih.gov
Chromatographic Separation Techniques and Optimization Parameters
Effective chromatographic separation is essential to distinguish 6-hydroxy oxymorphone from its parent compound, oxymorphone, and other related metabolites, which can interfere with accurate quantification. nih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems are commonly used. nih.govmarshall.edu
Key optimization parameters include the choice of the analytical column, mobile phase composition, and gradient elution. A C18 column is frequently employed for the separation of these polar compounds. oup.comoup.com The mobile phase typically consists of a mixture of an aqueous solution with a small percentage of acid, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. oup.comojp.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape. oup.com
For instance, one method utilized a linear gradient with a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, at a flow rate of 0.45 mL/min. oup.com Another approach employed an isocratic program with 88% 0.1% formic acid in water and 12% acetonitrile, with a run time of 5 minutes. nih.gov
Table 1: Example of LC-MS/MS Chromatographic Parameters
| Parameter | Value |
| Column | YMC ODS-AQ, 5 µm, 2.0 × 100 mm nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water oup.comnih.gov |
| Mobile Phase B | Acetonitrile oup.comnih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Column Temperature | 22°C nih.gov |
| Autosampler Temperature | 10°C nih.gov |
Tandem Mass Spectrometry Detection and Quantitation Modes
Tandem mass spectrometry (MS/MS) provides the high specificity required for confident identification and quantification. Multiple Reaction Monitoring (MRM) is the most common mode used for quantitation due to its superior sensitivity and selectivity. oup.comsciex.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. thermofisher.com This process minimizes background noise and enhances the signal-to-noise ratio. For 6-hydroxy oxymorphone, specific precursor-to-product ion transitions are monitored. mayocliniclabs.com
High-Resolution Mass Spectrometry (HRMS) offers an alternative to traditional tandem mass spectrometry, providing highly accurate mass measurements that can help to identify unknown metabolites and resolve isobaric interferences. oup.com This can be particularly useful in complex matrices where unexpected compounds may be present. oup.com
Table 2: Example of MRM Transitions for Oxymorphone and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxymorphone | 302.1 | 227.1 |
| Oxymorphone-d3 | 305.1 | 230.1 |
Sample Preparation Protocols for Biological Matrices
The analysis of 6-hydroxy oxymorphone in biological matrices such as plasma, urine, and liver tissue requires extensive sample preparation to remove interfering substances. nih.govmarshall.edujapsonline.com Common techniques include solid-phase extraction (SPE), protein precipitation, and dilute-and-shoot methods.
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating analytes from complex samples. nih.govoup.com It offers the advantage of removing interfering metabolites, such as oxymorphone-3-glucuronide, which can convert back to oxymorphone in the mass spectrometer's ion source. nih.gov The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest. oup.com
Protein Precipitation: This is a simpler and faster method often used for plasma or blood samples. oup.comnih.gov It involves adding a solvent like acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation. oup.comnih.gov
Dilute-and-Shoot: This method involves simply diluting the sample (often urine) with the initial mobile phase and injecting it directly into the LC-MS/MS system. sciex.com While fast and requiring minimal sample handling, it can lead to significant matrix effects and contamination of the instrument if not carefully optimized. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is another powerful technique for the analysis of opioids, including 6-hydroxy oxymorphone. nih.govnih.gov However, due to the low volatility and polar nature of these compounds, derivatization is a necessary step prior to analysis. nih.govoup.com
Derivatization Strategies for Keto-Opiates and Hydroxyl Groups
Derivatization is crucial for GC-MS analysis of keto-opiates to improve their volatility and chromatographic properties. A common issue with keto-opiates is the formation of multiple derivative peaks due to keto-enol tautomerism. oup.comuc.pt To prevent this, a two-step derivatization process is often employed. oup.comoup.com
First, the ketone group is reacted with a reagent like hydroxylamine (B1172632) or methoxyamine to form a stable oxime or methoxime derivative. oup.comnih.govoup.com This step prevents the formation of multiple enol isomers. oup.com Subsequently, the hydroxyl groups are derivatized, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. nih.gov This dual derivatization approach results in a single, stable derivative for each keto-opioid, leading to improved chromatographic separation and more accurate quantification. nih.gov
Table 3: Common Derivatization Reagents for GC-MS Analysis of Keto-Opiates
| Derivatization Step | Reagent | Target Functional Group |
| Step 1: Oximation | Hydroxylamine or Methoxyamine nih.govoup.com | Ketone nih.govoup.com |
| Step 2: Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) nih.gov | Hydroxyl nih.gov |
Optimized Chromatographic and Mass Spectrometric Parameters for Compound Analysis
Optimized GC-MS parameters are essential for achieving good separation and sensitive detection of the derivatized compounds. A mid-polarity capillary column, such as a DB-35ms, has been shown to be effective for separating the derivatized forms of oxymorphone and related compounds. hpst.cz
The mass spectrometer is typically operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. hpst.cz The choice of quantitation ions is critical to avoid interferences from other compounds or their derivatives. oup.com
Rigorous Method Validation Parameters for Deuterated Internal Standards in Bioanalytical Applications
The use of deuterated internal standards, such as 6-Hydroxy Oxymorphone-d3, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the reliability and accuracy of analytical data, rigorous validation of the bioanalytical method is imperative. This process involves a comprehensive evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu A stable isotope-labeled internal standard (SIL-IS) is generally preferred as it shares a similar structure and co-elutes with the analyte, which helps to compensate for variations in the bioanalytical workflow. bioanalysis-zone.com
Linearity and Calibration Curve Development Across Dynamic Ranges
A fundamental aspect of method validation is establishing linearity, which demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For methods employing this compound as an internal standard, this involves creating a calibration curve by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. europa.eu The concentration of the internal standard is kept constant across all standards, quality controls (QCs), and study samples. bioanalysis-zone.com
The calibration range is defined by the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ). For instance, in a method for quantifying oxymorphone and its metabolites in urine, the calibration range was established from 0.015 to 10 µg/mL for most analytes. oup.com In another study involving the analysis of multiple opioids in urine, a broad 15-point calibration curve ranging from 0.1 ng/mL to 5,000 ng/mL was prepared. thermofisher.com The acceptance criterion for a calibration curve is typically a coefficient of determination (r²) of ≥ 0.99, indicating a strong linear relationship. uc.ptsemanticscholar.org For example, a method for analyzing opioids in blood achieved r² values greater than 0.99 for all analytes. semanticscholar.org The use of a weighting factor, such as 1/x, is common to ensure accuracy across the entire concentration range. nih.govdergipark.org.tr
Table 1: Representative Calibration Curve Parameters from Various Bioanalytical Methods
| Analyte(s) | Internal Standard(s) | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Oxycodone, Noroxycodone, Oxymorphone | Noroxycodone-d3, Oxymorphone-d3 | Plasma, HLM | 0.2–250 ng/mL | Quadratic (1/X weighting) | nih.gov |
| Oxycodone and metabolites | Oxymorphone-d3, etc. | Urine | 0.015–10 µg/mL | >0.99 | oup.comnih.gov |
| 106 Drugs of Abuse | Oxymorphone-d3, etc. | Urine | 0.1–5,000 ng/mL | >0.99 | thermofisher.com |
| Oxymorphone | Oxymorphone-d3 | Liver Homogenate | 0.5–500 µg/kg | >0.99 | marshall.edu |
Precision and Accuracy Assessment in Complex Matrices
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true concentration. Both are critical for ensuring the reliability of a bioanalytical method. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
According to regulatory guidelines, the precision, expressed as the percent coefficient of variation (%CV), should not exceed 15% for all QC levels, except at the LLOQ, where it should not exceed 20%. europa.eu Similarly, the accuracy, expressed as the percent bias, should be within ±15% of the nominal concentration (±20% at the LLOQ). europa.eu For example, a validated method for oxymorphone in liver homogenate demonstrated intraday and interday accuracy and precision within acceptable limits. marshall.edu In a study of opioids and benzodiazepines, intra-day and inter-day precision and accuracy were found to be less than 15.6%. oup.com The use of a deuterated internal standard like this compound generally improves the precision and accuracy of the method. bioanalysis-zone.com
Table 2: Example of Precision and Accuracy Data for Oxymorphone in Liver Homogenate
| Concentration (µg/kg) | Intraday Accuracy (%) | Intraday Precision (%CV) | Interday Accuracy (%) | Interday Precision (%CV) |
|---|---|---|---|---|
| 6 | 108.3 | 9.9 | 108.0 | 11.1 |
| 50 | 103.2 | 4.8 | 101.4 | 5.5 |
| 300 | 101.1 | 5.5 | 100.2 | 5.7 |
Data adapted from a study on oxymorphone analysis in liver. marshall.edu
Evaluation and Compensation of Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte and internal standard. myadlm.orgtandfonline.com This can lead to inaccurate quantification. tandfonline.com Therefore, the evaluation of matrix effects is a critical component of method validation. tandfonline.com
The use of a stable isotope-labeled internal standard like this compound is the preferred approach to compensate for matrix effects, as it is expected to have identical chemical and physical properties to the analyte and thus be equally affected by matrix components. myadlm.orgwaters.com However, even deuterated standards may not always perfectly correct for matrix effects, especially if there are slight differences in retention time (the "deuterium isotope effect") that cause the analyte and internal standard to elute in regions of varying ion suppression. myadlm.orgwaters.com
Matrix effects are typically assessed by comparing the response of an analyte in a post-extraction spiked sample (matrix extract) to the response of the analyte in a neat solution. tandfonline.com Regulatory guidelines suggest evaluating the matrix effect using at least six different lots of the biological matrix. europa.eu For each lot, the accuracy should be within ±15% and the precision (%CV) should not be greater than 15%. europa.eu While SIL-IS can compensate for matrix effects, they may not overcome the loss in sensitivity caused by significant ion suppression. tandfonline.com
Determination of Limits of Detection and Limits of Quantitation
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio of at least 3. uc.pt The Limit of Quantitation (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. thermofisher.comuc.pt The LOQ is established as the lower limit of the calibration range (LLOQ). nih.gov
For the LLOQ, the precision is generally accepted to be within 20% (%CV) and the accuracy within ±20% of the nominal value. uc.ptoup.com For example, in a method for quantifying various drugs of abuse, the LOQ was determined as the lowest calibration value with a %RSD and %Diff of < ±20%. thermofisher.com In a study on hydromorphone, the LLOQ was 0.3 ng/mL, while the LOD was 0.001 ng/mL. nih.gov The determination of these limits is crucial for defining the sensitivity and effective working range of the analytical method.
Table 3: LOD and LOQ Values from Selected Opioid Analytical Methods
| Analyte(s) | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Oxycodone, Metabolites | Urine | - | 0.015-0.05 µg/mL | nih.gov |
| Hydromorphone | Plasma | 0.001 ng/mL | 0.3 ng/mL | nih.gov |
| Opioids & Cannabinoids | Wastewater | 3-4 ng/mL | - | uc.ptcuny.edu |
Strategic Application of 6 Hydroxy Oxymorphone D3 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry for Accurate Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of a substance's concentration in a sample. osti.gov The fundamental principle involves adding a known quantity of an isotopically enriched version of the analyte—the "spike" or internal standard—to a precisely measured amount of the sample before any processing or analysis begins. osti.gov In this case, 6-Hydroxy Oxymorphone-d3 serves as the internal standard for the naturally occurring (or "native") 6-Hydroxy Oxymorphone.
The key to IDMS is that the stable isotope-labeled standard (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N) is chemically identical to the native analyte. aptochem.com This means it behaves the same way during sample extraction, purification, and chromatographic separation. osti.govaptochem.com However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer due to the mass difference imparted by the heavy isotopes (deuterium in this case). gcms.czamericanlaboratory.com
Quantitative analysis is performed not by measuring the absolute signal of the analyte, but by measuring the ratio of the native analyte's signal to the internal standard's signal. nih.govspringernature.com Because the standard is added at the very beginning, any loss of analyte during sample preparation will be accompanied by a proportional loss of the standard. osti.govacs.org This constant ratio allows for the precise calculation of the original analyte concentration, effectively canceling out procedural errors. osti.gov This approach is considered a definitive method for quantification due to its high precision and accuracy.
Role in Compensating for Analytical Variability, Sample Preparation Losses, and Matrix Effects in Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for a variety of analytical challenges inherent in mass spectrometry, especially when analyzing complex biological matrices like blood, urine, or tissue. aptochem.comamericanlaboratory.comacs.org
Compensation for Sample Preparation Losses: Analytical procedures for biological samples often involve multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). texilajournal.comoup.comoup.com During these steps, it is almost impossible to achieve 100% recovery of the target analyte. osti.gov Since the deuterated standard is added before these steps and behaves identically to the native compound, it experiences the same percentage of loss. osti.govaptochem.com By measuring the final analyte-to-standard ratio, the initial concentration can be calculated accurately, regardless of incomplete recovery. osti.govacs.org
Correction for Analytical Variability: Minor variations in instrument performance, such as fluctuations in injection volume or detector response, can affect the absolute signal intensity. aptochem.com Because both the analyte and the co-eluting internal standard are affected simultaneously and to the same extent, the ratio between them remains constant, ensuring the robustness and reproducibility of the results. texilajournal.comclearsynth.com
Mitigation of Matrix Effects: Matrix effects are a significant challenge in mass spectrometry, particularly with electrospray ionization (ESI). acs.orgclearsynth.com Co-extracted endogenous components from the sample matrix (e.g., salts, lipids, proteins in blood or urine) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. acs.orgtexilajournal.comclearsynth.com Because the deuterated internal standard has nearly identical physicochemical properties and chromatographic retention time, it co-elutes with the analyte and experiences the same ionization suppression or enhancement. aptochem.comtexilajournal.com This co-elution ensures that the ratio of the analyte to the internal standard is unaffected by matrix effects, leading to a more accurate and reliable quantification. acs.orgclearsynth.comthermofisher.com
Table 1: Research Findings on the Efficacy of Deuterated Internal Standards in Mass Spectrometry
| Study Focus | Key Finding | Significance | Source Citation |
|---|---|---|---|
| General Bioanalysis | An ideal deuterated internal standard co-elutes with the analyte and has the same extraction recovery and ionization response, controlling for variability in extraction, injection, and ionization. | Improves assay robustness, increases throughput, and lowers rejection rates of analytical runs. | aptochem.com |
| Pharmaceuticals in Water | The use of isotope dilution for each compound corrected for matrix suppression, SPE losses, and instrument variability, making matrix effects negligible. | Demonstrates the robustness of the IDMS method across diverse and complex sample matrices. | acs.org |
| Opioid Analysis in Urine | Limited matrix effects observed were largely mediated by the use of deuterated internal standards. | Highlights the necessity of deuterated standards for accurate quantification in high-throughput forensic toxicology. | thermofisher.com |
| Immunosuppressive Drugs | Deuterated standards compensated for most measurement errors resulting from either ion suppression or enhancement because they co-elute with the analytes. | Overcomes challenges of accuracy and precision typically associated with the use of other types of internal standards. | texilajournal.com |
Integration into Comprehensive Analytical Panels for Opioid Metabolism and Forensic Toxicology
6-Hydroxy Oxymorphone is a metabolite of oxymorphone, which itself is a potent opioid and a major active metabolite of oxycodone. marshall.edunih.govmdpi.com Therefore, the detection and quantification of 6-Hydroxy Oxymorphone are essential for a complete understanding of oxycodone and oxymorphone metabolism. This is critically important in forensic toxicology to determine the parent drug administered and to interpret drug use patterns. akleg.govnyc.gov
Analytical laboratories performing pain management monitoring or postmortem forensic analysis utilize comprehensive testing panels that can simultaneously quantify multiple opioids and their metabolites. oup.comthermofisher.commdpi.comresearchgate.net this compound is integrated into these liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate measurement of its native counterpart. nih.govphoenix.gov
The inclusion of metabolites like 6-Hydroxy Oxymorphone is vital for several reasons:
It provides a more complete metabolic profile, which can help differentiate between the use of oxycodone versus oxymorphone. akleg.gov
The presence of metabolites confirms that the parent drug was ingested and metabolized by the individual, ruling out external contamination of the sample.
Metabolite concentrations can sometimes be detected for a longer period than the parent drug, extending the window of detection. akleg.gov
Given these requirements, forensic and clinical laboratories rely on methods that incorporate a suite of deuterated internal standards for each analyte in the panel, including standards for parent drugs like oxycodone (Oxycodone-d6) and oxymorphone (Oxymorphone-d3), as well as for key metabolites like this compound. oup.comnih.govarkansas.gov
Application in the Development of Certified Reference Materials and Quality Control Programs (e.g., Traceable Opioid Material Kits)
The reliability of any quantitative analysis depends on the quality and accuracy of the reference materials used for calibration and control. gcms.cz this compound plays a role in this quality assurance ecosystem.
Certified Reference Materials (CRMs): High-purity, well-characterized solutions of this compound are manufactured as CRMs by specialized producers. gcms.czsigmaaldrich.com These CRMs are produced under stringent quality systems (e.g., ISO 17034, ISO/IEC 17025) to ensure their concentration and purity are accurately known and traceable to international standards. gcms.czindustry.gov.au Laboratories purchase these CRMs to prepare their internal standard working solutions, which are then used to calibrate their analytical instruments and quantify patient or forensic samples. oup.comnih.govphoenix.gov
Quality Control (QC) Programs: To ensure ongoing accuracy and inter-laboratory comparability, laboratories participate in external quality control or proficiency testing programs. These programs provide laboratories with "blind" samples containing unknown concentrations of analytes. The laboratories must accurately quantify the analytes to demonstrate their competence. The development of these QC materials also relies on accurately prepared standards, including deuterated internal standards.
Initiatives like the CDC's Traceable Opioid Material® (TOM) Kits® program provide reference materials for fentanyl compounds, synthetic opioids, and other drugs to help laboratories detect and identify emerging substances. cdc.gov While this specific program focuses on emerging threats, it exemplifies the critical need for traceable and reliable reference materials, including deuterated standards for metabolites, to support public health and forensic laboratory operations. cdc.gov The availability of CRMs for compounds like this compound is fundamental to the establishment of such quality control and standardization schemes. gcms.cz
Research Applications of 6 Hydroxy Oxymorphone and Its Deuterated Analog
Pharmacological Activity Characterization (In Vitro and Preclinical Animal Models)
The pharmacological profile of 6-Hydroxy Oxymorphone is of significant interest to researchers aiming to understand the complete picture of oxymorphone's activity in the body. Preclinical studies using both in vitro and animal models are essential for this characterization. nih.gov
Opioid Receptor Binding Affinity Studies (e.g., Mu-Opioid Receptor)
The interaction of a compound with opioid receptors is a primary determinant of its pharmacological effects. painphysicianjournal.com Binding affinity studies are conducted to measure how strongly a compound binds to different opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. plos.orgnih.gov 6-Hydroxy Oxymorphone's affinity for these receptors, particularly the mu-opioid receptor which is the primary target for most opioid analgesics, is a key area of investigation. nih.govusdoj.gov These studies often involve competitive binding assays where the compound of interest competes with a radiolabeled ligand for receptor binding sites. acs.org
While specific binding affinity data for 6-Hydroxy Oxymorphone is not extensively detailed in the provided results, the research on related compounds provides a framework for how such studies are conducted. For instance, studies on N-substituted derivatives of oxymorphone have shown that small structural changes can significantly impact mu-opioid receptor affinity. plos.orgnih.gov The deuterated analog, 6-Hydroxy Oxymorphone-d3, is particularly useful in these assays as an internal standard in mass spectrometry-based quantification, allowing for precise measurement of the non-deuterated compound's binding. oup.comcuny.edu
Functional Agonist Activity Assays (e.g., [35S]GTPγS Binding)
Beyond simply binding to a receptor, it is crucial to determine the functional consequence of that binding. Functional agonist activity assays, such as the [35S]GTPγS binding assay, are used to measure the extent to which a compound activates the G-protein signaling cascade upon binding to an opioid receptor. plos.org This assay provides a measure of the compound's efficacy as an agonist.
Comparative Receptor Profiling with Parent Compound (Oxymorphone) and Other Opioid Metabolites
A comprehensive understanding of 6-Hydroxy Oxymorphone's role requires a comparative analysis of its receptor binding and functional activity profile against its parent compound, oxymorphone, and other relevant metabolites. nih.gov Oxymorphone itself is a potent mu-opioid receptor agonist. nih.govusdoj.gov Its metabolites, including noroxymorphone (B159341) and oxymorphone-3-glucuronide, have varying affinities and activities at opioid receptors. hug.chnih.gov
Investigation of Opioid Metabolic Pathways and Enzyme Kinetics in Research Settings
Understanding how opioids are metabolized is fundamental to predicting their efficacy and potential for drug-drug interactions. nih.gov 6-Hydroxy Oxymorphone and its deuterated analog are valuable tools in these investigations. Oxymorphone itself is metabolized in the liver, primarily through glucuronidation to oxymorphone-3-glucuronide and to a lesser extent, through reduction to 6-hydroxy-oxymorphone. nih.govmarshall.edu
Development of Biomarkers for Opioid Exposure and Biotransformation Studies
Accurate detection and quantification of opioids and their metabolites in biological samples are crucial for clinical and forensic toxicology, as well as for monitoring medication adherence. 6-Hydroxy Oxymorphone can serve as a specific biomarker for oxymorphone exposure. marshall.edu Its presence in urine or blood indicates that the body has processed oxymorphone. nih.gov
In the development of analytical methods for detecting these biomarkers, deuterated internal standards like this compound are indispensable. The use of liquid chromatography-tandem mass spectrometry (LC/MS/MS) with a deuterated internal standard allows for highly sensitive and specific quantification of the target analyte, minimizing matrix effects and improving the accuracy of the results. marshall.edu This is essential for biotransformation studies that aim to understand the metabolic fate of oxymorphone in the body and for developing reliable diagnostic tools for monitoring its use.
Future Research Directions
Advancements in High-Throughput Quantitative Methodologies for Metabolite Profiling
The demand for rapid and reliable screening of opioids and their metabolites in biological samples has driven the development of high-throughput analytical methods. Traditional chromatographic techniques coupled with mass spectrometry (MS), while accurate, can be time-consuming. nih.gov A significant advancement in this area is the use of drift tube ion mobility spectrometry coupled with mass spectrometry (DTIMS-MS). nih.govacs.org This technique allows for the rapid screening of numerous target opioids and their urinary metabolites, with a sample-to-sample analysis time of as little as 10 seconds. nih.govacs.org Such a reduction in analysis time is a major improvement over conventional methods that often require several minutes per sample. nih.govacs.org
These high-throughput methods are crucial for applications such as pain management compliance monitoring and forensic toxicology, where large numbers of samples need to be processed efficiently. nih.gov The use of deuterated internal standards, like 6-Hydroxy Oxymorphone-d3, is integral to ensuring the accuracy of quantification in these rapid screening platforms. researchgate.netnih.gov These standards compensate for matrix effects and variations in instrument response, which can be particularly pronounced in complex biological matrices like urine and oral fluid. researchgate.netnih.gov
Interactive Table: Comparison of Analytical Methodologies
| Feature | Conventional LC-MS/MS | High-Throughput SPE-IMS-MS |
|---|---|---|
| Sample Throughput | Several minutes per sample nih.govacs.org | As low as 10 seconds per sample nih.govacs.org |
| Separation | Chromatographic separation nih.gov | Ion mobility separation nih.gov |
| Internal Standards | Essential for accuracy researchgate.netnih.gov | Crucial for quantification nih.gov |
| Primary Application | Confirmatory analysis | Rapid screening nih.govacs.org |
Elucidation of Novel or Minor Metabolic Transformations of Oxymorphone and its Derivatives
While the major metabolic pathways of oxymorphone, primarily glucuronidation, are well-established, the identification of novel or minor metabolites remains an active area of research. oup.comdrugbank.com Oxymorphone is metabolized to a lesser extent via reduction to 6-hydroxy-oxymorphone. oup.comdrugbank.com Understanding these minor pathways is critical as even small quantities of certain metabolites can have significant pharmacological activity or serve as unique biomarkers of exposure. nih.govjenniferschneider.com
Recent studies have highlighted the potential for previously uncharacterized metabolic transformations. For instance, high-resolution mass spectrometry (HRMS) has been instrumental in identifying novel opioid interferences, some of which are isomeric metabolites not previously reported in the literature. oup.com The use of untargeted metabolomics approaches, which aim to capture a comprehensive profile of all metabolites in a sample, offers a powerful tool for discovering these unknown biotransformations. mdpi.com In such studies, deuterated standards are invaluable for confirming the identity of tentatively identified metabolites.
Expansion of Deuterated Metabolite Libraries for Comprehensive Coverage of Emerging Opioids
The illicit drug market is continually flooded with new synthetic opioids, often referred to as novel psychoactive substances (NPS). nih.gov To keep pace, forensic and clinical laboratories must constantly update their analytical methods to detect these emerging threats. frontiersin.org A critical component of this effort is the expansion of libraries of analytical standards, including deuterated metabolites.
The availability of well-characterized deuterated internal standards is essential for the development of robust and reliable quantitative methods for new synthetic opioids and their metabolites. sciex.comresearchgate.netnih.gov These standards are used to build and validate analytical methods, ensuring that newly identified compounds can be accurately quantified in biological specimens. oup.com Organizations like the Centers for Disease Control and Prevention (CDC) are actively involved in creating and distributing high-resolution mass spectral libraries that include a wide range of opioids and their metabolites to support public health and forensic laboratories. cdc.gov The inclusion of deuterated analogs, such as this compound, in these libraries is crucial for ensuring the quality and reliability of analytical data across different laboratories and instrument platforms. cdc.gov
Integration of Computational and In Silico Modeling for Predicting Metabolic and Receptor Binding Interactions
Computational and in silico modeling techniques are becoming increasingly valuable tools in predicting the metabolic fate and pharmacological activity of new compounds. mdpi.com Software programs can predict potential metabolic pathways, helping to guide the search for novel metabolites in in vitro and in vivo studies. nih.govoup.comspringermedizin.de These predictive models can significantly streamline the process of metabolite identification by providing a list of likely biotransformations and their corresponding mass-to-charge ratios. mdpi.com
Similarly, molecular docking and other computational models are being used to predict the binding affinity of opioids to their receptors, providing insights into their potential potency and pharmacological effects. plos.orgnih.govelifesciences.org These models can help to prioritize which new synthetic opioids pose the greatest risk to public health, guiding the allocation of resources for the development of new analytical methods. plos.org While these in silico approaches are powerful, they must be validated with experimental data. The use of deuterated standards in these validation studies is essential for confirming the identity and concentration of predicted metabolites and for correlating predicted binding affinities with experimentally determined pharmacological activities.
Interactive Table: Key Computational Tools in Opioid Research
| Tool | Application | Role of Deuterated Standards |
|---|---|---|
| Metabolism Prediction Software (e.g., ADMET Predictor, GLORYx) | Predicts potential phase I and phase II metabolites of a parent drug. mdpi.comspringermedizin.de | Confirms the identity of predicted metabolites in biological samples. |
| Molecular Docking (e.g., AutoDock, Schrödinger Suite) | Predicts the binding affinity and orientation of a ligand to its receptor target. plos.orgnih.gov | Used in experimental validation of predicted binding affinities and pharmacological effects. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Relates the chemical structure of a compound to its biological activity. ebm-journal.org | Provides reference compounds for building and validating QSAR models. |
Q & A
Q. What computational tools are recommended for predicting this compound metabolite interactions in silico?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
